molecular formula C3H8N2O B1585097 Propanohydrazide CAS No. 5818-15-5

Propanohydrazide

Cat. No. B1585097
CAS RN: 5818-15-5
M. Wt: 88.11 g/mol
InChI Key: DXGIRFAFSFKYCF-UHFFFAOYSA-N
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Description

Propanohydrazide is a chemical compound with the molecular formula C3H8N2O . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of propanohydrazide involves various chemical reactions. The retrosynthetic analysis technique is frequently applied in organic synthesis . A study discusses the synthesis of 3-{2-(N1-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide derivatives .


Molecular Structure Analysis

The molecular structure of propanohydrazide can be determined using various analytical techniques. These include single-crystal X-ray diffraction (SC-XRD) analysis , industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .


Chemical Reactions Analysis

Chemical reactions involving propanohydrazide can be analyzed using various methods. Acid/base equilibria & titrations are fundamental to volumetric chemical analysis . The stability of drugs, including physical, chemical, microbiological, therapeutical, and toxicological stability, can be analyzed using different instrumental and chemical methods .


Physical And Chemical Properties Analysis

Propanohydrazide has a molecular weight of 88.108, a density of 1.0±0.1 g/cm3, and a boiling point of 243.3±9.0 °C at 760 mmHg . The physical and chemical characteristics of substrates, including density on a wet and dry basis, total porosity, air space, and water retention, can be analyzed .

Scientific Research Applications

1. Extractive Distillation Agent

  • Propanohydrazide derivatives, such as N,N-dimethyl formamide, have been investigated for their use in the dehydration of 2-propanol. This involves the study of vapor-liquid equilibria in binary and ternary mixtures, which are essential for understanding and optimizing distillation processes (Wu, Hagewiesche, & Sandler, 1988).

2. Potential Treatments for Neurodegenerative Diseases

  • Research on Schiff bases, which are derivatives of propanehydrazide, has shown potential applicability in treating neurodegenerative diseases, particularly Alzheimer’s disease. Bioinformatics and pathology studies have been used to evaluate these compounds' drug-like, pharmacokinetic, and pharmacodynamic properties (Avram et al., 2021).

3. Hydrogel Formation for Medical Applications

  • Compounds like 3,3'-dithiobis(propanoic dihydrazide) have been used to create redox and pH dual-responsive injectable hyaluronan hydrogels. These hydrogels exhibit shape-recovery and self-healing properties, making them suitable for protein and cell delivery in medical treatments (Xu et al., 2020).

Safety And Hazards

The safety data sheet for propanohydrazide provides information about its safety and hazards .

Future Directions

The future directions of propanohydrazide research could involve further exploration of its potential applications in various fields . Relevant papers on the topic provide valuable insights into the current state of research and potential future directions .

properties

IUPAC Name

propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGIRFAFSFKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206905
Record name Propanoic acid, hydrazide (9CI)
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionohydrazide

CAS RN

5818-15-5
Record name Propanoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5818-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propionylhydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28448
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Record name Propanoic acid, hydrazide (9CI)
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Record name Propionohydrazide
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Record name PROPIONYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
VR Saliyan, AV Adhikari - Corrosion Science, 2008 - Elsevier
Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) was synthesized, characterized and tested as a corrosion inhibitor for mild steel in 1M and …
Number of citations: 269 www.sciencedirect.com
HK Fun, CK Quah, KV Sujith… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, C20H23BrN2O, contains two independent molecules (A and B), in which the orientations of the 4-isobutylphenyl units are different. The …
Number of citations: 7 scripts.iucr.org
V Ramesh Saliyan, AV Adhikari - Bulletin of Materials Science, 2008 - Springer
In the present investigation a new corrosion inhibitor, N′-(3,4-dihydroxybenzylidene)-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide(DHBTPH) was synthesized, …
Number of citations: 132 link.springer.com
JH Goh, HK Fun, AC Vinayaka… - … Section E: Structure …, 2010 - scripts.iucr.org
The title hydrazide compound, C20H24N2O2, exists in a trans configuration with respect to the acyclic C=N bond and an intramolecular O—H⋯N hydrogen bond generates an S(6) ring …
Number of citations: 5 scripts.iucr.org
YS Moroz, VA Kalibabchuk… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C9H10N4O2, the pyridine ring is twisted by 16.5 (1) from the mean plane defined by the remaining non-H atoms. An intramolecular N—H⋯N interaction is present. …
Number of citations: 10 scripts.iucr.org
HK Fun, CS Yeap, KV Sujith… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of title compound, C20H23ClN2O, consists of two crystallographically independent molecules (A and B) in which the orientations of the 4-isobutylphenyl units are …
Number of citations: 4 scripts.iucr.org
MO Plutenko, RD Lampeka, YS Moroz… - … Section E: Structure …, 2011 - scripts.iucr.org
The molecule of the title compound, C10H11N3O3, adopts an all-trans conformation and is approxomately planar, the largest deviation from the least-squares plane through all non-H …
Number of citations: 5 scripts.iucr.org
AT Bordei, C Limban, DC Nuta, I Zarafu, M Denes… - …, 2022 - farmaciajournal.com
This study aims to complete the molecular characterization of some compounds with the original structure, derivatives of (EZ)-N'-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl) …
Number of citations: 1 farmaciajournal.com
F Bär, H Hopf, M Knorr, J Krahl - Fuel, 2018 - Elsevier
The use of biodiesel as fuel for diesel engines can reduce emissions of hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM). Unfortunately, however, biodiesel tends …
Number of citations: 17 www.sciencedirect.com
YS Moroz, TY Sliva, K Kulon, H Kozłowski… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, [ZnCl2(C10H12N4O2)]·0.5H2O, was readily prepared by the reaction between ZnCl2 and 2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]propanohydrazide. The Zn …
Number of citations: 13 scripts.iucr.org

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